molecular formula C29H40Br2 B031703 9,9-Dioctyl-2,7-dibromofluorene CAS No. 198964-46-4

9,9-Dioctyl-2,7-dibromofluorene

Cat. No. B031703
M. Wt: 548.4 g/mol
InChI Key: CYKLQIOPIMZZBZ-UHFFFAOYSA-N
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Patent
US06861502B1

Procedure details

Dibromofluorene (320 g) prepared previously (as described above) is added to a KOH solution (1-l, 50% w/w) and Aliquat-336 (3 ml) at 85° C. in a 3 l three-necked round bottomed flask equipped with a magnetic stirrer, reflux condenser and dropping funnel. The suspension was heated to 85° C. at which temperature n-octylbromide (500 ml) is added dropwise, to form eventually a two-phase system. Once the addition is complete the reaction is stirred at 85° C. overnight, and then allowed to cool to room temperature. Dichloromethane is then added to the reaction mixture (500 ml).
Name
Dibromofluorene
Quantity
320 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Aliquat-336
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=CC2C3C(=CC=CC=3)C[C:4]=2[C:3]=1Br.[OH-].[K+].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25]([C:27]([NH3+])([C:37]([CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45])=O)[C:28]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=O)=O.[Cl-].C([Br:56])CCCCCCC>ClCCl>[Br:56][C:20]1[CH:21]=[CH:22][C:23]2[C:24]3[C:25](=[CH:14][C:2]([Br:1])=[CH:3][CH:4]=3)[C:27]([CH2:37][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45])([CH2:28][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[C:18]=2[CH:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
Dibromofluorene
Quantity
320 g
Type
reactant
Smiles
BrC1=C(C=2CC3=CC=CC=C3C2C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Aliquat-336
Quantity
3 mL
Type
reactant
Smiles
CCCCCCCC(=O)C(C(=O)CCCCCCC)(C(=O)CCCCCCC)[NH3+].[Cl-]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCCCCCC)Br
Step Four
Name
mixture
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
is stirred at 85° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
to form eventually a two-phase system
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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